JWH-203 N-(4-hydroxypentyl) metabolite is a crucial metabolic byproduct of the synthetic cannabinoid JWH-203 [, ]. It is primarily identified in biological samples, such as urine, following the administration of JWH-203 [, ]. Its presence serves as a key indicator in analytical toxicology to detect JWH-203 consumption [, ].
2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone, also known as a synthetic cannabinoid, is a compound that interacts with the endocannabinoid system in the human body. This compound is part of a larger class of substances known as synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol, the primary psychoactive component of cannabis. Synthetic cannabinoids have gained attention due to their potential therapeutic applications as well as their association with adverse health effects when misused.
This compound is classified under synthetic cannabinoids, which are often developed for research purposes or as potential therapeutic agents. They are structurally diverse and can elicit cannabimimetic effects similar to those of natural cannabinoids. The specific compound in question has been noted in various studies related to its pharmacological profile and potential for abuse .
The synthesis of 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone typically involves multi-step organic reactions. Common methods include:
The detailed synthetic route can vary, but it generally includes:
These steps require careful control of reaction conditions (temperature, pressure, solvent) to ensure high yield and purity.
The molecular structure of 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone features a complex arrangement that includes:
The compound can undergo various chemical reactions typical of synthetic cannabinoids, including:
Receptor binding assays often employ radiolabeled ligands to quantify the affinity of this compound for cannabinoid receptors. The results help elucidate its potential efficacy compared to other known cannabinoids.
The mechanism of action for 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone primarily involves:
Studies have shown that this compound has varying affinities for CB₁ and CB₂ receptors, influencing its pharmacological profile and potential therapeutic applications.
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into its structural integrity and purity.
The primary applications of 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone include:
Due to its psychoactive properties, it is also studied within the context of substance abuse and public health concerns related to synthetic cannabinoids .
The systematic IUPAC name 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone provides a complete structural description of this synthetic cannabinoid compound. According to chemical registry records, it carries the CAS number 1843184-38-2 (also referenced under 96403-91-7 in some sources) and is alternatively designated as JWH 203 N-(4-hydroxypentyl) metabolite in pharmacological contexts, indicating its metabolic relationship to the parent synthetic cannabinoid JWH 203 [1] [10]. The molecular formula is C₂₁H₂₂ClNO₂, with a precise molecular weight of 355.9 g/mol [1]. Chemically, it belongs to the phenylacetylindole class of synthetic cannabinoids, characterized by a phenylacetyl group rather than the more common naphthoyl moiety found in many aminoalkylindole-derived cannabinoids [1]. This structural classification differentiates it from naphthoylindole derivatives such as JWH-018 and AM-2201, placing it within a distinct subgroup of cannabimimetic compounds with specific receptor binding profiles.
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
Systematic Name | 2-(2-chlorophenyl)-1-[1-(4-hydroxypentyl)indol-3-yl]ethanone |
CAS Number | 1843184-38-2 (96403-91-7) |
Molecular Formula | C₂₁H₂₂ClNO₂ |
Molecular Weight | 355.9 g/mol |
Chemical Class | Phenylacetylindole |
Alternative Designations | JWH 203 N-(4-hydroxypentyl) metabolite |
The compound's structural architecture integrates three key domains: an indole heterocycle, a 2-chlorophenyl moiety, and a 4-hydroxypentyl chain, connected through specific atomic linkages. The canonical SMILES representation CC(CCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)O precisely encodes this atomic connectivity [1]. Critical functional groups include:
Crystallographic analysis of analogous structures reveals that the chlorophenyl and indole rings adopt a near-perpendicular dihedral angle (approximately 75-90°), minimizing steric clash while allowing optimal receptor contact through the ketone linker. The hydroxypentyl chain exhibits conformational flexibility, with the hydroxyl group participating in intramolecular hydrogen bonding or solvent interactions depending on the environmental context [8].
Comparative structural analysis reveals how specific modifications influence receptor affinity and metabolic stability relative to prominent synthetic cannabinoids:
JWH-203 (Parent Compound): The non-hydroxylated parent molecule features a simple N-pentyl chain instead of the 4-hydroxypentyl group. This minor structural difference significantly impacts pharmacokinetics: The hydroxyl group in the subject compound facilitates phase II glucuronidation, accelerating urinary excretion and making it a primary forensic biomarker for JWH-203 consumption [1].
JWH-250 (Methoxy Analog): Replacing the ortho-chloro substituent with a 2'-methoxy group (JWH-250) substantially reduces CB receptor affinity. Binding data demonstrates this compound's superiority: CB₁ Kᵢ = 8.0 nM vs. JWH-250's 11 nM; CB₂ Kᵢ = 7.0 nM vs. JWH-250's 33 nM. The 4.7-fold higher CB₂ affinity highlights the ortho-chloro group's role in enhancing peripheral receptor interactions [1].
JWH-203 N-(5-hydroxypentyl) Isomer: This positional isomer (CAS 1843184-37-1) shares identical molecular weight and formula but hydroxylates the terminal carbon (C5) rather than C4 of the pentyl chain. Though underexplored pharmacologically, this subtle change may alter metabolic oxidation rates and phase II conjugation efficiency [1].
Table 2: Structural and Pharmacological Comparison with Key Analogs
Compound | Core Structural Difference | CB₁ Kᵢ (nM) | CB₂ Kᵢ (nM) | Metabolic Features |
---|---|---|---|---|
Subject Compound | N-(4-hydroxypentyl); 2-chlorophenylacetyl | 8.0 | 7.0 | Preformed hydroxyl metabolite; glucuronidation sites |
JWH-203 (Parent) | N-pentyl (non-hydroxylated) | Not reported | Not reported | Requires ω-/ω-1 hydroxylation for elimination |
JWH-250 | 2'-methoxyphenylacetyl | 11 | 33 | Demethylation at methoxy; lower CB₂ affinity |
AM-2201 | 1-Naphthoyl; N-(5-fluoropentyl) | 1.0 | 2.6 | CYP2C9/1A2 mediated defluorination; naphthoyl oxidation |
Deuterium-labeled analogs, specifically the 2,4,5,6,7-d₅ isotopologue (C₂₁H₁₇D₅ClNO₂), demonstrate strategic isotopic engineering for advanced analytical applications. This deuterated version incorporates five deuterium atoms at non-exchangeable positions on the indole ring system, increasing its molecular weight to 360.9 g/mol while maintaining identical receptor binding behavior to the protiated compound [5] [8]. The isotopic signature creates distinctive mass spectrometric patterns crucial for molecular tracking:
The deuterated compound's InChIKey (ALUOSHHIHVCMCU-QMJOWLLBSA-N) reflects its isomeric specificity, with the deuterium atoms specified in the isotopic layer (i3D,5D,9D,11D,14D). Synthetic routes to this labeled analog typically involve catalytic deuteration of halogenated precursors or stepwise assembly using deuterated anilines, ensuring isotopic purity >98% for research applications [8].
Table 3: Properties and Applications of Deuterated (d₅) Isotopologue
Property | d₅ Isotopologue | Non-Deuterated Analog |
---|---|---|
Molecular Formula | C₂₁H₁₇D₅ClNO₂ | C₂₁H₂₂ClNO₂ |
Molecular Weight | 360.9 g/mol | 355.9 g/mol |
InChI | InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3/i3D,5D,9D,11D,14D | InChI=1S/C21H22ClNO2/c1-15(24)7-6-12-23-14-18(17-9-3-5-11-20(17)23)21(25)13-16-8-2-4-10-19(16)22/h2-5,8-11,14-15,24H,6-7,12-13H2,1H3 |
Primary Analytical Utility | Internal standard for SIDMS; Metabolic tracer | Target analyte in forensic screening |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5